

5-Chloro-2-isopropoxyphenylboronic acid CAS number and structure

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Compound of Interest

Compound Name: 5-Chloro-2-isopropoxyphenylboronic acid

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An In-depth Technical Guide to **5-Chloro-2-isopropoxyphenylboronic acid**: A Core Moiety for Advanced Synthesis

Abstract

5-Chloro-2-isopropoxyphenylboronic acid is a specialized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a chloro group, an isopropoxy group, and a reactive boronic acid moiety, provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth analysis of its physicochemical properties, structural characteristics, and core applications, with a primary focus on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We provide detailed mechanistic insights and a field-proven experimental protocol, underscoring its significance for researchers, chemists, and drug development professionals in the creation of novel biaryl compounds and potential therapeutic agents.

Introduction to Arylboronic Acids in Synthesis

The development of efficient carbon-carbon bond-forming reactions has revolutionized molecular synthesis, with the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction standing as a cornerstone achievement, recognized with the 2010 Nobel Prize in Chemistry.^[1] At the heart of this transformation are organoboron compounds, particularly arylboronic acids.^[2] These reagents are prized for their versatility, general stability to air and moisture, and

relatively low toxicity, making them indispensable tools in academic and industrial laboratories. [3][4]

5-Chloro-2-isopropoxyphenylboronic acid is a prime example of a highly functionalized building block designed for specific synthetic strategies. The substituents on the phenyl ring are not merely passive components; they are strategically positioned to influence the molecule's reactivity and to impart specific, desirable properties onto the final product. This makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. [5][6]

Physicochemical and Structural Properties

A comprehensive understanding of a reagent's properties is fundamental to its effective application. The key characteristics of **5-Chloro-2-isopropoxyphenylboronic acid** are summarized below.

Property	Value	Reference
CAS Number	352534-87-3	[7][8]
Molecular Formula	C ₉ H ₁₂ BClO ₃	[7]
Molecular Weight	214.45 g/mol	[7]
Appearance	Solid	[7]
Purity	Typically ≥95%	[7]
InChI Key	FGRYIHCKXSSLGB-UHFFFAOYSA-N	[7]

Molecular Structure

The structure of **5-Chloro-2-isopropoxyphenylboronic acid** is defined by a benzene ring substituted with three key functional groups. The interplay between these groups dictates the molecule's chemical behavior.

Caption: Structure of **5-Chloro-2-isopropoxyphenylboronic acid**.

The boronic acid group ($-B(OH)_2$) is the reactive center for cross-coupling. The bulky isopropoxy group at the ortho position (C2) creates significant steric hindrance, which can influence catalyst coordination and the rotational dynamics of the resulting biaryl bond. The chloro group at the meta position (C5) is an electron-withdrawing group that modifies the electronic properties of the aromatic ring.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **5-Chloro-2-isopropoxyphenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction to form a C(aryl)-C(aryl) bond. This reaction is a cornerstone of modern synthesis due to its high functional group tolerance and mild conditions.^{[1][2]}

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. While intricate, the cycle can be summarized in three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- **Transmetalation:** The organic moiety from the boronic acid (after activation by a base) is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic partners on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the Pd(0) catalyst.^[1]

Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a robust, generalized procedure for the coupling of **5-Chloro-2-isopropoxyphenylboronic acid** with a generic aryl bromide (Ar-Br).

Materials:

- **5-Chloro-2-isopropoxyphenylboronic acid** (1.2 equiv)
- **Aryl Bromide (Ar-Br)** (1.0 equiv)
- **Palladium Catalyst** (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (2-5 mol%)

- Base (e.g., Potassium Carbonate, K_2CO_3 , or Potassium Phosphate, K_3PO_4) (2.0-3.0 equiv)
- Solvent System: Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)[9]

Experimental Workflow:

- Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 equiv), **5-Chloro-2-isopropoxyphenylboronic acid** (1.2 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (0.02-0.05 equiv).
- Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas three times to ensure the removal of all oxygen, which can deactivate the catalyst.
- Solvent Addition: Add the anhydrous dioxane and degassed water solvent mixture via syringe. The use of degassed solvents is critical to prevent catalyst oxidation.
- Heating and Monitoring: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-100 °C). The reaction is stirred vigorously for the prescribed time (typically 4-24 hours). Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Significance in Drug Discovery

The synthesis of novel molecular entities is the engine of drug discovery. The biaryl motif is a privileged structure found in numerous FDA-approved drugs.[10] Boronic acids are central to this effort, enabling the systematic exploration of chemical space to optimize a compound's pharmacological profile.[3][11]

The 5-chloro-2-isopropoxyphenyl moiety is particularly valuable for several reasons:

- **Modulation of Physicochemical Properties:** The chloro-substituent increases lipophilicity, which can enhance membrane permeability and target engagement. Halogen bonding is also an increasingly recognized interaction in drug-receptor binding.[6]
- **Metabolic Stability:** The presence of the chlorine atom can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.
- **Structural Control:** The bulky isopropoxy group can lock the resulting biaryl product into a specific conformation (dihedral angle), which can be crucial for selective binding to a biological target.

Safety, Handling, and Storage

5-Chloro-2-isopropoxyphenylboronic acid is a stable solid intended for laboratory use only. [7] Standard laboratory safety protocols should be followed:

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

5-Chloro-2-isopropoxyphenylboronic acid is more than a simple chemical reagent; it is a sophisticated tool for molecular engineering. Its well-defined structure provides a reliable and versatile entry point for the synthesis of complex biaryl systems. For researchers in drug discovery and materials science, this compound offers a strategic advantage in the rational design of molecules with tailored electronic, steric, and physiological properties. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction ensures its continued importance in the landscape of modern synthetic chemistry.

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References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. nbinnno.com [nbinnno.com]
- 3. nbinnno.com [nbinnno.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinnno.com [nbinnno.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (5-Chloro-2-isopropoxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 8. parchem.com [parchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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